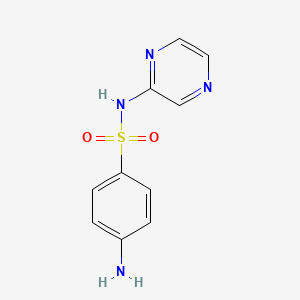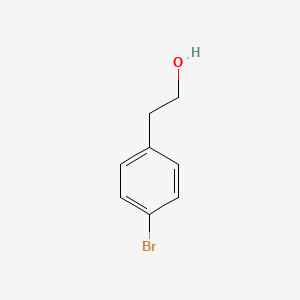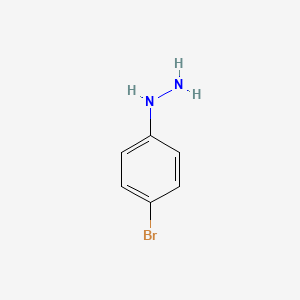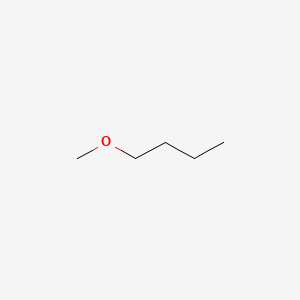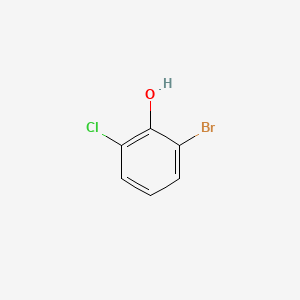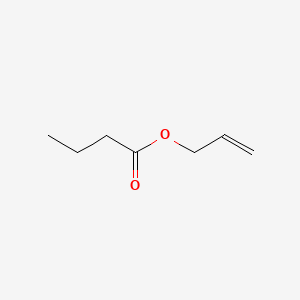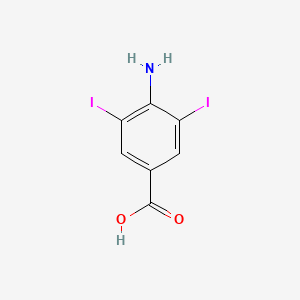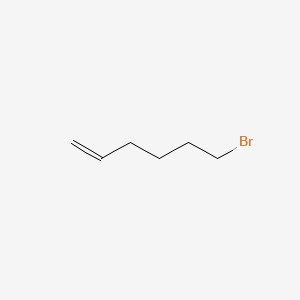
6-Brom-1-hexen
Übersicht
Beschreibung
Reaction of 6-bromo-1-hexene with Mg to form Grignard compounds has been investigated. The thermal chemistry of 6-bromo-1-hexene on Ni surface has been studied under ultrahigh vacuum conditions by X-ray photoelectron spectroscopy and temperature-programmed desorption.
Wissenschaftliche Forschungsanwendungen
Synthese von Grignard-Reagenzien
6-Brom-1-hexen: wird bei der Bildung von Grignard-Reagenzien verwendet, die in der organischen Synthese von entscheidender Bedeutung sind. Die Reaktion mit Magnesium (Mg) führt zur Bildung einer Grignard-Verbindung, einem wichtigen Zwischenprodukt, das weiterreagieren kann, um eine Vielzahl organischer Produkte zu bilden .
Herstellung von Epoxiden
Diese Verbindung spielt eine wichtige Rolle bei der Herstellung von Epoxiden, insbesondere 6-Brom-1,2-Epoxyhexan. Epoxide sind wertvolle Zwischenprodukte in der organischen Synthese, die zur Herstellung von Glykolen und anderen wichtigen Derivaten verwendet werden .
Anionische Chemie in flüssigem Ammoniak
This compound: dient als Vorläufer in der anionischen Chemie in flüssigem Ammoniak. Dieser Prozess ermöglicht die direkte Herstellung von 4-Alkenylbenzonitrilen, die in verschiedenen synthetischen Anwendungen nützlich sind .
Oberflächenchemische Studien
Die thermische Chemie von This compound auf Nickeloberflächen (Ni) wurde unter Ultrahochvakuumbedingungen untersucht. Solche Studien sind unerlässlich, um Oberflächenreaktionen und Katalyse zu verstehen, insbesondere im Zusammenhang mit der Materialwissenschaft .
Organische Synthese von Nitrilen
Es wird zur Synthese von Nitrilen verwendet, einer wichtigen Klasse organischer Verbindungen. Durch die anionischen reduzierten Formen von Terephthalonitril trägt This compound zur Herstellung von Verbindungen bei, die in der Pharmakologie und Agrochemie von Bedeutung sind .
Untersuchung von Brechungsindizes
Mit einem bekannten Brechungsindex kann This compound als Referenzmaterial bei der Untersuchung der optischen Eigenschaften organischer Verbindungen verwendet werden. Dies ist entscheidend in Bereichen wie Optoelektronik und Photonik .
Forschung zu halogenierten Kohlenwasserstoffen
Als halogenierter Kohlenwasserstoff wird This compound häufig in der Forschung verwendet, um das Verhalten dieser Klasse von Verbindungen zu verstehen, einschließlich der Untersuchung ihrer Reaktivität und Stabilität unter verschiedenen Bedingungen .
Materialverträglichkeit und Sicherheitsstudien
This compound: spielt auch eine wichtige Rolle in Sicherheitsstudien, bei denen die Verträglichkeit mit verschiedenen Materialien und das Verhalten unter verschiedenen Lagerbedingungen untersucht werden. Dies ist wichtig, um sichere Handhabungs- und Lagerungspraktiken in Laboren zu gewährleisten .
Wirkmechanismus
Target of Action
6-Bromo-1-hexene is a chemical compound with the formula C6H11Br. It is primarily used in chemical reactions as a reagent . The primary targets of 6-Bromo-1-hexene are the reactants it interacts with in these chemical reactions .
Mode of Action
6-Bromo-1-hexene interacts with its targets through chemical reactions. For example, it has been used in the sequential isomerization/styrylation reactions of cyclopropylmethyl bromide . In another instance, it was used in the preparation of epoxide, 6-bromo-1,2-epoxyhexane . The exact mode of action depends on the specific reaction conditions and the reactants involved .
Biochemical Pathways
The biochemical pathways affected by 6-Bromo-1-hexene are dependent on the specific reactions it is involved in. For example, in the reaction with cyclopropylmethyl bromide, it participates in isomerization/styrylation reactions . In the preparation of 6-bromo-1,2-epoxyhexane, it is involved in an epoxidation reaction . The downstream effects of these reactions depend on the specific context and the other reactants and catalysts involved .
Result of Action
The molecular and cellular effects of 6-Bromo-1-hexene’s action are the products of the chemical reactions it participates in. For example, in the reaction with cyclopropylmethyl bromide, the result is the formation of styryl compounds . In the preparation of 6-bromo-1,2-epoxyhexane, the result is the formation of the epoxide .
Safety and Hazards
6-Bromo-1-hexene is considered hazardous. It is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and may damage the unborn child . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
6-Bromo-1-hexene has been used in the preparation of epoxide, 6-bromo-1,2-epoxyhexane . It was also used in a simple, direct preparation of 4-alkenylbenzonitriles via anionic reduced forms of terephthalonitrile in liquid ammonia . These applications suggest potential future directions for the use of this compound in chemical synthesis.
Biochemische Analyse
Biochemical Properties
6-Bromo-1-hexene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through nucleophilic substitution reactions. For instance, it can react with nucleophiles such as thiols and amines, forming stable covalent bonds. The bromine atom in 6-Bromo-1-hexene acts as a good leaving group, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds .
Cellular Effects
6-Bromo-1-hexene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to alterations in cellular function. For example, 6-Bromo-1-hexene can inhibit the activity of enzymes responsible for the biosynthesis of fatty acids, thereby impacting lipid metabolism. Additionally, it can modulate the expression of genes involved in cell proliferation and apoptosis, influencing cell growth and survival .
Molecular Mechanism
The molecular mechanism of 6-Bromo-1-hexene involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, 6-Bromo-1-hexene can act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. This inhibition can lead to altered drug metabolism and potential drug-drug interactions. Additionally, 6-Bromo-1-hexene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1-hexene can vary over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term exposure to 6-Bromo-1-hexene has been shown to cause cumulative effects on cellular function, including changes in enzyme activity and gene expression. These temporal effects are important considerations in experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of 6-Bromo-1-hexene in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and mechanisms of action. At higher doses, 6-Bromo-1-hexene can cause adverse effects, including hepatotoxicity and neurotoxicity. These toxic effects are likely due to the compound’s ability to interact with critical enzymes and proteins, disrupting normal cellular function .
Metabolic Pathways
6-Bromo-1-hexene is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, potentially causing oxidative stress and cellular damage. Additionally, 6-Bromo-1-hexene can affect metabolic flux by altering the activity of key enzymes involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 6-Bromo-1-hexene is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, 6-Bromo-1-hexene can interact with transporters and binding proteins, facilitating its movement within the cell. The distribution of 6-Bromo-1-hexene can influence its localization and accumulation, impacting its biochemical effects .
Subcellular Localization
The subcellular localization of 6-Bromo-1-hexene is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through post-translational modifications or targeting signals. This localization can affect the compound’s interactions with enzymes and other biomolecules, influencing its biochemical properties and cellular effects .
Eigenschaften
IUPAC Name |
6-bromohex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMXEJYJXDBLIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062595 | |
| Record name | 1-Hexene, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 6-Bromo-1-hexene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19826 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2695-47-8 | |
| Record name | 6-Bromo-1-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2695-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexene, 6-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002695478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexene, 6-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexene, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromohex-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Bromo-1-hexene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z28AT4BT8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 6-Bromo-1-hexene?
A1: 6-Bromo-1-hexene is an organobromine compound with the molecular formula C6H11Br and a molecular weight of 163.06 g/mol. [] While specific spectroscopic data isn't provided in the abstracts, its structure can be confirmed using techniques like 1H-NMR, 13C-NMR, and FT-IR. [, ]
Q2: How does 6-Bromo-1-hexene behave in the presence of metal hydrides?
A2: 6-Bromo-1-hexene undergoes reductive demercuration in the presence of metal hydrides like sodium borohydride, lithium aluminum hydride, and tri-n-butyltin hydride. This reaction primarily yields methylcyclopentane and 1-hexene, suggesting a non-cage, free-radical chain mechanism. Interestingly, sodium amalgam reduction produces exclusively 1-hexene. []
Q3: Can 6-Bromo-1-hexene be used to synthesize cyclic compounds?
A3: Yes, studies have demonstrated the formation of cyclic compounds from 6-Bromo-1-hexene. For instance, its reaction with nickel(I) salen electrogenerated at a glassy carbon electrode in acetonitrile leads to the formation of methylcyclopentane and other cyclic products. [] Similarly, when reacting with stannyl and germyl anionoids, 6-Bromo-1-hexene forms rearranged (2-methylcyclopentyl)methyl products. []
Q4: What is the significance of the rearrangement of the 6-hepten-2-yl moiety derived from 6-Bromo-1-hexene?
A4: The rearrangement of the 6-hepten-2-yl moiety, formed during reactions of 6-Bromo-1-hexene with certain organometallic reagents, serves as evidence for the involvement of free radical intermediates in these reactions. [] This information is crucial for understanding the reaction mechanisms and predicting potential products.
Q5: How does 6-Bromo-1-hexene react with alkali metals in ammonia/tert-butyl alcohol solutions?
A5: Research indicates that the product ratios in reactions of 6-Bromo-1-hexene with alkali metals in ammonia/tert-butyl alcohol solutions can vary significantly. This variation suggests the presence of "reaction-during-mixing" effects, highlighting the complexity of these reactions. [, ]
Q6: What are the applications of 6-Bromo-1-hexene in material science?
A6: 6-Bromo-1-hexene serves as a building block for synthesizing a new reactive mesogen, 2,5-bis[4'-(5-hexenyloxy)benzoyloxy]toluene. This mesogen, through thiol-ene polymerization, produces liquid crystalline materials used in optical retardation films. This highlights the potential of 6-Bromo-1-hexene in developing advanced materials. []
Q7: How is 6-Bromo-1-hexene employed in catalysis research?
A7: 6-Bromo-1-hexene serves as a model substrate for evaluating the catalytic activity of various systems. For example, researchers used it to assess the effectiveness of palladium nanoparticles immobilized in microfluidic reactors for hydrogenation reactions. [] It was also utilized to investigate the activity and selectivity of cobalt-catalyzed trimethylsilylmethylmagnesium-promoted radical alkenylation reactions. []
Q8: How does 6-Bromo-1-hexene contribute to understanding electron transfer processes in nanomaterials?
A8: Studies using 6-Bromo-1-hexene and heme-functionalized TiO2 nanocrystallites provide insights into multi-electron transfer processes. Researchers observed the reduction of 6-Bromo-1-hexene by heme/TiO2(e-) nanocrystallites, demonstrating the ability of these systems to deliver two electrons to organohalides. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



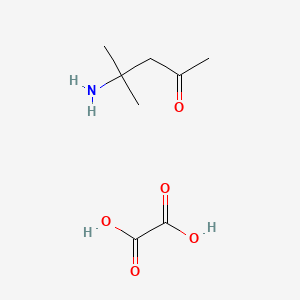
![Benzo[b]naphtho[2,3-d]furan](/img/structure/B1265505.png)

